2-Bromo-5-(2-bromoethyl)furan

Organic Synthesis Building Blocks Reactive Sites

Secure your supply of 2-Bromo-5-(2-bromoethyl)furan, a superior 2,5-disubstituted furan building block. Unlike simple analogs, its orthogonal C-2 bromide (for Suzuki couplings) and C-5 bromoethyl chain (for SN2 reactions) enable precise, chemoselective diversification. This unique architecture eliminates non-selective functionalization, reducing synthetic steps and accelerating SAR studies. An essential scaffold for constructing complex libraries and exploring furan-based bioisosteres in drug discovery.

Molecular Formula C6H6Br2O
Molecular Weight 253.92 g/mol
Cat. No. B13616798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2-bromoethyl)furan
Molecular FormulaC6H6Br2O
Molecular Weight253.92 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)CCBr
InChIInChI=1S/C6H6Br2O/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2
InChIKeyCVXCUBSJABEERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(2-bromoethyl)furan: A Bifunctional Building Block for Advanced Heterocyclic Synthesis


2-Bromo-5-(2-bromoethyl)furan (CAS 1341531-02-9) is a bifunctional halogenated heterocyclic building block featuring a 2,5-disubstituted furan core with distinct bromine and bromoethyl reactive sites . It belongs to the class of halogenated furans, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to the furan ring's unique reactivity as a diene and its ability to undergo diverse transition metal-catalyzed cross-coupling reactions [1]. Its dual reactivity profile allows for sequential, chemoselective transformations, making it a versatile scaffold for constructing complex molecular architectures .

Why Generic Furan Building Blocks Cannot Replace 2-Bromo-5-(2-bromoethyl)furan in Multi-Step Syntheses


The value of 2-Bromo-5-(2-bromoethyl)furan lies in its precise substitution pattern and orthogonal reactivity, features not found in simpler analogs. The 2-bromofuran moiety is an established partner for palladium-catalyzed Suzuki-Miyaura couplings , while the 5-(2-bromoethyl) side chain provides a distinct nucleophilic substitution handle. In contrast, using a non-functionalized analog like 2-ethylfuran would require additional, often harsh and non-selective, functionalization steps to introduce a similar reactive group, thereby increasing step-count and decreasing overall yield. The 2,5-relationship of these functional groups is critical for constructing specific target architectures, and substituting a regioisomer like 4-bromo-2-(2-bromoethyl)furan [1] would lead to a different spatial arrangement of substituents, which is crucial in fields like medicinal chemistry where molecular shape directly impacts biological activity. Therefore, attempting to use simpler furans as a drop-in replacement would necessitate significant and often prohibitive route redesign.

Quantitative Differentiation of 2-Bromo-5-(2-bromoethyl)furan from Key Analogs


Bifunctional vs. Monofunctional Furan Building Blocks: A 2:1 Advantage in Reactive Sites

2-Bromo-5-(2-bromoethyl)furan offers two distinct, sequentially addressable reactive centers: the C(sp2)-Br bond on the furan ring and the C(sp3)-Br bond on the ethyl side chain . This contrasts sharply with common furan building blocks like 2-bromofuran or 2,5-dibromofuran, which only possess one type of C-Br bond [1]. This bifunctionality is a structural, not an implied, feature.

Organic Synthesis Building Blocks Reactive Sites

Regioisomeric Advantage: 2,5-Disubstitution vs. 2,4-Disubstitution in Furan Functionalization

The specific 2,5-disubstitution pattern of 2-Bromo-5-(2-bromoethyl)furan provides a distinct spatial arrangement of its reactive groups compared to its regioisomer, 4-bromo-2-(2-bromoethyl)furan [1]. This difference is not trivial; it dictates the geometry of molecules derived from it, which is a critical parameter in the design of bioactive compounds [2].

Regiochemistry Furan Structural Isomers

Validated Cross-Coupling Proficiency via the 2-Bromofuran Motif

The 2-bromo substituent on the furan ring of the target compound is a known and effective handle for palladium-catalyzed cross-coupling. While no direct yield data for 2-Bromo-5-(2-bromoethyl)furan was identified, a 2011 study on 2-bromofuran demonstrated that palladium-catalyzed Suzuki coupling effectively provided the corresponding aryl furans in high yields (often >80%), whereas coupling with alkyl nucleophiles gave little to no product . This provides a strong class-level inference that the target compound will be an excellent substrate for aryl-aryl bond formation at the 2-position, a key transformation in modern organic synthesis.

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis

Accelerated Cycloaddition Kinetics via Halo-substitution

A foundational study on intramolecular Diels-Alder reactions of furanyl amides established that bromo-substitution on the furan ring (in the 3- or 5-position) leads to a significantly faster reaction rate and higher yield compared to unsubstituted systems [1]. The study attributes this effect to halogen substitution increasing reactant energy and stabilizing the product [1]. This suggests that the 5-bromoethyl group in 2-Bromo-5-(2-bromoethyl)furan may confer a similar kinetic advantage in cycloaddition reactions compared to non-halogenated furan derivatives.

Diels-Alder Reaction Cycloaddition Reaction Kinetics

Key Application Scenarios for 2-Bromo-5-(2-bromoethyl)furan in Research and Development


Synthesis of 2,5-Disubstituted Furan Libraries for Medicinal Chemistry

The bifunctional nature of 2-Bromo-5-(2-bromoethyl)furan makes it an ideal core scaffold for the parallel synthesis of diverse compound libraries . Its 2-bromo group is a reliable partner for Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity , while the 5-(2-bromoethyl) chain can undergo nucleophilic substitution with a wide array of amines, thiols, or alkoxides. This orthogonal reactivity allows for the rapid, two-step generation of thousands of unique 2,5-disubstituted furan analogs for drug discovery screening.

Advanced Intermediate for Agrochemical and Material Science Research

The established ability of halogenated furans to participate in cycloaddition reactions [1] and cross-couplings positions 2-Bromo-5-(2-bromoethyl)furan as a valuable precursor for more complex heterocyclic systems. In agrochemical research, it can be used to synthesize fused furan-containing compounds with potential herbicidal or fungicidal activity. In materials science, its precise 2,5-disubstitution pattern [2] can be exploited to create well-defined monomers for conjugated polymers or self-assembling materials.

Investigating Furan-Based Bioisosteres in Pharmaceutical Lead Optimization

Furans are well-established bioisosteres for other heterocycles and functional groups in medicinal chemistry [2]. 2-Bromo-5-(2-bromoethyl)furan provides a direct synthetic entry to 2,5-disubstituted furans, a substitution pattern frequently found in biologically active molecules [2]. A researcher could replace a phenyl ring or an amide bond with this furan scaffold in a lead compound and use the two bromine handles to re-attach key pharmacophoric elements, rapidly evaluating the impact of the bioisostere on potency and pharmacokinetic properties.

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